1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Overview
Description
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is a topic of ongoing research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” could not be found in the available resources.Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and depend on the specific substituents present in the molecule . These can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Tautomeric Structures and Hydrochlorides :
- A study by Buzykin et al. (2014) explored the tautomeric structure of a similar compound, 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, which exists in a zwitterionic structure. The proton is localized on the nitrogen atom in the piperidine ring, and the negative charge is delocalized over the pyrazololate fragment. The study also analyzed the structure of hydrochlorides derived from this compound (Buzykin, Gubaidullin, Nabiullin, & Saifina, 2014).
Stability in Crystal and Solution :
- Research by Gubaidullin et al. (2014) revealed that 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one is stable in crystal form but unstable in solution. The study isolated and identified several transformation products of this compound, contributing to the understanding of its chemical behavior (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Novel Synthesis Methods and Molecular Structure :
- A study by Koshetova et al. (2022) involved synthesizing novel derivatives of the pyrazolo[4,3-c]pyridine structure. The study focused on the synthesis process and detailed the molecular structure of these derivatives, offering insights into their chemical properties (Koshetova et al., 2022).
Potential as Antagonists and Inhibitors :
- Research by Baraldi et al. (2012) looked at pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, closely related to your compound of interest. These derivatives were explored for their potential as adenosine receptor antagonists, indicating potential pharmaceutical applications (Baraldi et al., 2012).
Synthesis of Fused Heterobicycles :
- Karthikeyan, Vijayakumar, and Sarveswari (2014) synthesized related compounds, providing a framework for understanding the chemical synthesis and potential applications of these heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Molecular Conformation and Hydrogen Bonding :
- Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in closely related 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines. This study provides insights into the structural aspects and intermolecular interactions of similar compounds (Sagar, Harsha, Yathirajan, Rangappa, Rathore, & Glidewell, 2017).
properties
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-piperidin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c1-16-11-5-6-14-9-10(11)12(15-16)13(18)17-7-3-2-4-8-17;/h14H,2-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOZREJNPZBSBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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